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Compound of Interest

Compound Name: Oseltamivir Acid Methyl Ester

Cat. No.: B1589800

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Introduction and Discovery

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for
the treatment and prophylaxis of influenza A and B virus infections.[1][2] It is an orally
administered prodrug, specifically an ethyl ester, which is efficiently converted in the body to its
active form, oseltamivir carboxylate.[1][3] This active metabolite is a potent and selective
inhibitor of the viral neuraminidase enzyme, a critical component for viral propagation.[3][4]

The discovery of oseltamivir originated at Gilead Sciences and was patented in 1995.[5][6]
Subsequently, a co-development agreement was established with Hoffmann-La Roche in late
1996, which led to a fast-tracked development program.[5][6] Roche launched the drug
commercially in 1999.[6][7] The molecule's design is a result of structure-based drug design,
targeting the highly conserved active site of the neuraminidase enzyme. Control of its specific
stereochemistry is crucial, as the desired isomer is only one of eight possible sterecisomers.[8]

This document provides a technical overview of oseltamivir, focusing on its mechanism of
action, pharmacokinetic profile, and the history of its chemical synthesis, from the initial routes
to the various academic and industrial approaches developed over the past two decades.

Mechanism of Action
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Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases, primarily in the liver, to its
active metabolite, oseltamivir carboxylate.[1][4] This active form is a competitive inhibitor of the
influenza virus's neuraminidase enzyme.[9] The neuraminidase enzyme is essential for the
release of newly formed viral particles from the surface of infected cells.[4] It cleaves the
terminal sialic acid residues from glycoconjugates on the cell surface to which the viral
hemagglutinin binds, thus freeing the new virions to infect other cells.[9]

By acting as a sialic acid analogue, oseltamivir carboxylate binds to the active site of the
neuraminidase enzyme, preventing it from cleaving sialic acid.[9] This inhibition causes the
newly synthesized virions to remain tethered to the host cell surface and to aggregate with
each other, thereby preventing the spread of the infection within the respiratory tract.[4] This
mechanism is effective against both influenza A and B viruses.[4]
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Caption: Oseltamivir's inhibition of viral neuraminidase, preventing virion release.

Prodrug Strategy and Pharmacokinetics
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Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate, to enhance its
oral bioavailability.[10][11] The ester group increases the lipophilicity of the molecule, facilitating
its absorption from the gastrointestinal tract.[1] After absorption, it is extensively and rapidly
converted by hepatic carboxylesterases into the active metabolite, oseltamivir carboxylate.[3][4]
This conversion is highly efficient, with at least 75% of an oral dose reaching systemic
circulation as the active metabolite.[1][4]
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Caption: Metabolic activation of the oseltamivir prodrug to its active carboxylate form.

The pharmacokinetic profiles of oseltamivir and its active carboxylate have been well-
characterized.
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. Oseltamivir

Oseltamivir
Parameter Carboxylate Reference(s)

(Prodrug) .

(Active)

Oral Bioavailability ~80% (as carboxylate) N/A [3]
Time to Peak Plasma

N/A 3-4 hours [12]
Conc.
Plasma Protein

o 42% ~3% [1][12]

Binding
Volume of Distribution ~ N/A 23-26 Liters [319]
Elimination Half-life 1-3 hours 6-10 hours [9][12]

Primary Elimination

Route

>90% as carboxylate

in urine

>99% renal excretion

[3](°]

History of Chemical Synthesis

The synthesis of oseltamivir, with its three stereocenters, has been a significant challenge for
organic chemists. The initial commercial production relied on a starting material derived from a
natural source, which led to concerns about supply chain limitations and spurred extensive
research into alternative synthetic routes.[8][13]

Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir, developed by Roche, historically begins with (-)-
shikimic acid.[8][13] This natural product is extracted from the seeds of the Chinese star anise
(lllicium verum) or produced via fermentation using engineered E. coli.[8][13] The overall yield
from shikimic acid is reported to be in the range of 17-22%.[8]

Experimental Protocol Summary (Karpf/Trussardi Route):

« Esterification: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and thionyl
chloride.[8]
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Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and p-
toluenesulfonic acid.[8]

Mesylation: The remaining hydroxyl group at C-5 is mesylated with methanesulfonyl chloride
and triethylamine.[8]

Epoxidation: The acetal is reductively opened, and the resulting intermediate is treated with a
base (potassium bicarbonate) to form a key epoxide intermediate.[8]

Azide Opening: The epoxide is opened regioselectively with an azide source (e.g., sodium
azide with a Lewis acid) to install the C-5 amino precursor. This step is a critical and
potentially hazardous part of the industrial synthesis.[5][8]

Functional Group Manipulation: The C-4 hydroxyl is converted to the desired acetamido
group. This involves mesylation, displacement with azide, and subsequent reduction and
acetylation.[5]

Final Steps: The azide at C-5 is reduced to the primary amine, followed by salt formation with
phosphoric acid to yield oseltamivir phosphate.[5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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